molecular formula C8H5FN2O2 B1457661 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159830-84-8

8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1457661
M. Wt: 180.14 g/mol
InChI Key: LPNQUTZKLXZPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1159830-84-8 . It has a molecular weight of 180.14 .


Molecular Structure Analysis

The InChI code for 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is 1S/C8H5FN2O2/c9-5-2-1-3-11-6(5)4-10-7(11)8(12)13/h1-4H, (H,12,13) .


Physical And Chemical Properties Analysis

8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

  • Materials Science and Optoelectronics

    • Imidazo[1,5-a]pyridine derivatives have shown great potential in materials science . They have been used in different technological applications, such as optoelectronic devices .
    • The methods of application or experimental procedures in this field often involve the synthesis of these compounds and their incorporation into devices .
    • The outcomes of these applications are often improved device performance, but specific results would depend on the exact nature of the device and the specific derivative used .
  • Pharmaceutical Field

    • These compounds have also found use in the pharmaceutical field . They have been used in the development of anti-cancer drugs .
    • The methods of application often involve the synthesis of these compounds and their testing in biological systems .
    • The outcomes of these applications can include the discovery of new potential drugs, but specific results would depend on the exact nature of the drug and the specific derivative used .
  • Sensors

    • Imidazo[1,5-a]pyridine derivatives have been used in the development of sensors .
    • The methods of application often involve the synthesis of these compounds and their incorporation into sensor devices .
    • The outcomes of these applications can include the development of new types of sensors, but specific results would depend on the exact nature of the sensor and the specific derivative used .
  • Bioimaging

    • These compounds have been used as fluorophores for bioimaging .
    • The methods of application often involve the synthesis of these compounds and their use in imaging techniques .
    • The outcomes of these applications can include improved imaging results, but specific results would depend on the exact nature of the imaging technique and the specific derivative used .
  • Antituberculosis Agents

    • Imidazo[1,2-a]pyridine analogues have been explored as potential antituberculosis agents .
    • The methods of application often involve the synthesis of these compounds and their testing against tuberculosis bacteria .
    • The outcomes of these applications can include the discovery of new potential drugs for tuberculosis, but specific results would depend on the exact nature of the drug and the specific derivative used .
  • Luminescent Materials

    • Imidazo[1,5-a]pyridine derivatives have been used as luminescent materials .
    • The methods of application often involve the synthesis of these compounds and their incorporation into luminescent devices .
    • The outcomes of these applications can include the development of new types of luminescent materials, but specific results would depend on the exact nature of the material and the specific derivative used .
  • Emitters for Confocal Microscopy and Imaging

    • Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
    • The methods of application often involve the synthesis of these compounds and their use in imaging techniques .
    • The outcomes of these applications can include improved imaging results, but specific results would depend on the exact nature of the imaging technique and the specific derivative used .
  • Drug Prejudice Scaffold

    • Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
    • The methods of application often involve the synthesis of these compounds and their testing in biological systems .
    • The outcomes of these applications can include the discovery of new potential drugs, but specific results would depend on the exact nature of the drug and the specific derivative used .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-6(5)4-10-7(11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNQUTZKLXZPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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